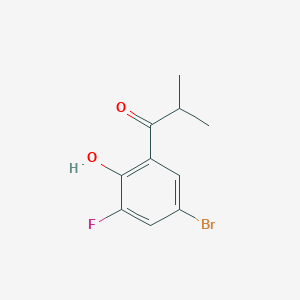
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one is an organic compound with a molecular formula of C10H10BrFO2. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a hydroxyl group attached to a phenyl ring, along with a methylpropanone group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide.
Grignard Reaction: The benzamide is treated with methylmagnesium chloride in tetrahydrofuran at a temperature range of 12-16°C.
Hydrolysis: The reaction mixture is then hydrolyzed using a saturated ammonium chloride solution, followed by extraction with ethyl acetate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound.
Reduction: Formation of 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the bromine and fluorine atoms can participate in halogen bonding, further modulating the compound’s activity.
相似化合物的比较
Similar Compounds
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one: Similar structure but lacks the methylpropanone group.
1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one: Similar structure with different positioning of the hydroxyl group.
Uniqueness
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a hydroxyl group and a methylpropanone group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
生物活性
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one, with the CAS number 1249263-39-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antibacterial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10BrFO2. The presence of bromine and fluorine atoms, along with a hydroxy group, suggests that this compound may exhibit unique interactions with biological targets.
Case Study: Antibacterial Efficacy
A review assessing the antibacterial activity of related compounds indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 20 µM to 70 µM against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . Although direct comparisons cannot be made without specific data on our compound, these findings suggest a potential for similar activity.
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 20 - 40 |
| Compound B | E. coli | 40 - 70 |
| This compound | TBD | TBD |
While specific mechanisms for this compound are not well-documented, compounds with similar structures often interact with bacterial cell membranes or inhibit essential enzymes involved in bacterial growth and replication. Understanding these mechanisms can provide insights into how this compound might exert its biological effects.
Research Findings
Several studies have investigated the synthesis and biological evaluation of compounds closely related to this compound. For instance, research has focused on the development of imidazole derivatives that demonstrate significant antibacterial activity . This highlights the ongoing efforts to explore the bioactivity of halogenated phenolic compounds in medicinal chemistry.
属性
分子式 |
C10H10BrFO2 |
|---|---|
分子量 |
261.09 g/mol |
IUPAC 名称 |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10BrFO2/c1-5(2)9(13)7-3-6(11)4-8(12)10(7)14/h3-5,14H,1-2H3 |
InChI 键 |
CQESQKHKHZXKPJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)C1=C(C(=CC(=C1)Br)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















